molecular formula C5H4BrClN2 B1292768 5-Bromo-4-chloro-2-methylpyrimidine CAS No. 861383-73-5

5-Bromo-4-chloro-2-methylpyrimidine

Cat. No.: B1292768
CAS No.: 861383-73-5
M. Wt: 207.45 g/mol
InChI Key: TXPSNWJFOBWSCB-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methylpyrimidine: is an organic compound with the molecular formula C5H4BrClN2 and a molecular weight of 207.46 g/mol . It is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyrimidine ring. This compound is typically a white to light yellow solid and is used in various chemical synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methylpyrimidine can be achieved through a multi-step process involving the bromination and chlorination of 2-methylpyrimidine . The general steps are as follows:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-methylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved vary based on the specific biological activity being studied .

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-4-methylpyrimidine
  • 4-Chloro-5-bromo-2-methylpyrimidine
  • 5-Bromo-2-methylpyrimidine

Comparison: 5-Bromo-4-chloro-2-methylpyrimidine is unique due to the presence of both bromine and chlorine substituents on the pyrimidine ring, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

5-bromo-4-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPSNWJFOBWSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647974
Record name 5-Bromo-4-chloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861383-73-5
Record name 5-Bromo-4-chloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-2-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-2-methylpyrimidin-4-ol (MM1) (30 g, 159 mmol) was suspended in phosphorous oxychloride (150 mL). The reaction mixture was heated at 120° C. for 30 minutes. The reaction mixture was cooled to ambient temperature, concentrated in vacuo and azeotroped twice with toluene. The crude residue was diluted with EtOAc (600 mL) and cooled to 0° C. Aqueous sodium bicarbonate (150 mL) was slowly added with stirring. The organic layer was washed once more with sodium bicarbonate (150 mL), dried over MgSO4, filtered and concentrated in vacuo to afford the title compound as a dark oil, which was sufficiently pure to use in the subsequent step without further purification. LRMS m/z (M+H) 207.0 found, 207.4 required.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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